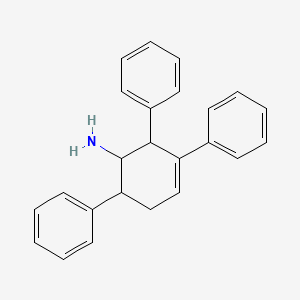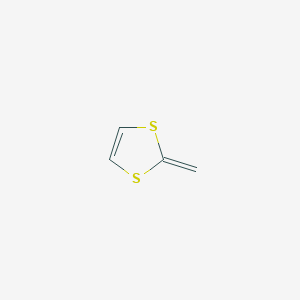
2-Methylidene-2H-1,3-dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiafulvene is a five-membered heterocyclic compound that has garnered significant attention due to its excellent electron-donating properties. It is often utilized as a functional molecular building block in the design of advanced organic electronic and optoelectronic materials . The compound is a half-unit of tetrathiafulvalene, which has been extensively studied for its electrical conductivity properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dithiafulvene can be synthesized through various methods. One common approach involves the reaction of formyl-, diformyl-, and diacetyl-ferrocene with carbanions generated from specific reagents . Another method includes a one-pot reaction between β-keto esters or dialkyl acetylenedicarboxylates with hydrazines, carbon disulfide, and dialkyl acetylenedicarboxylates in the presence of triethylamine . This reaction proceeds at room temperature and is completed within six hours, producing functionalized pyrazolone-1,4-dithiafulvene hybrids in good yields .
Industrial Production Methods
Industrial production methods for 1,4-dithiafulvene are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dithiafulvene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a redox-active compound frequently used in the design of organic electronic materials .
Common Reagents and Conditions
Common reagents used in the reactions involving 1,4-dithiafulvene include hydrazines, carbon disulfide, and dialkyl acetylenedicarboxylates . The reactions are typically carried out at room temperature in the presence of a base such as triethylamine .
Major Products
The major products formed from these reactions include functionalized pyrazolone-1,4-dithiafulvene hybrids and other derivatives that can be used in various applications .
Applications De Recherche Scientifique
1,4-Dithiafulvene has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1,4-dithiafulvene exerts its effects is primarily through its redox-active properties. The compound can donate electrons, making it an excellent electron donor in various chemical reactions . In the context of organic electronics, it facilitates charge transfer interactions, which are crucial for the functionality of electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrathiafulvalene: As the full unit of which 1,4-dithiafulvene is a half, tetrathiafulvalene has been extensively studied for its electrical conductivity properties.
1,3-Dithiol-2-ylidenes: These compounds also exhibit excellent electron donation characteristics and are used in electronic materials.
Uniqueness
1,4-Dithiafulvene is unique due to its specific electron-donating properties and its ability to form stable redox-active materials. Its versatility in forming various derivatives makes it a valuable compound in the field of organic electronics and optoelectronics .
Propriétés
Numéro CAS |
5694-57-5 |
|---|---|
Formule moléculaire |
C4H4S2 |
Poids moléculaire |
116.2 g/mol |
Nom IUPAC |
2-methylidene-1,3-dithiole |
InChI |
InChI=1S/C4H4S2/c1-4-5-2-3-6-4/h2-3H,1H2 |
Clé InChI |
NBNMBFBYRFDTMS-UHFFFAOYSA-N |
SMILES canonique |
C=C1SC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
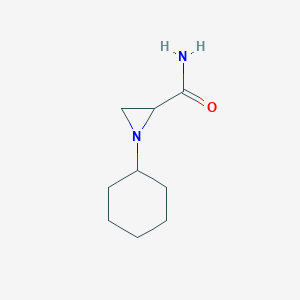

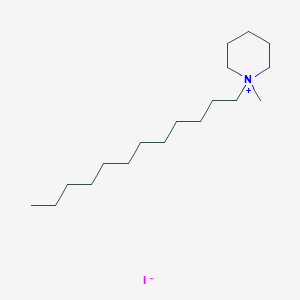
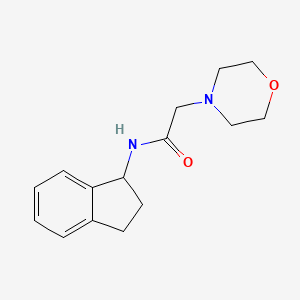

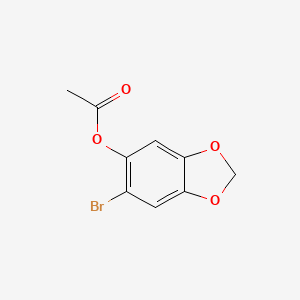

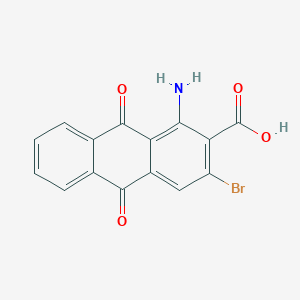
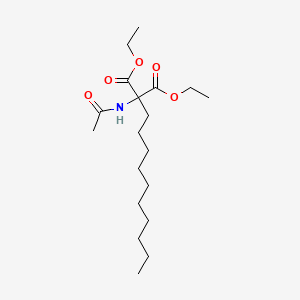


![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
